molecular formula C15H12BrClN6O2S4 B2719972 5-bromo-2-chloro-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 389073-04-5

5-bromo-2-chloro-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2719972
CAS No.: 389073-04-5
M. Wt: 551.9
InChI Key: AFHLRCPSTJSPSL-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzamide derivative featuring dual 1,3,4-thiadiazole rings connected via a sulfur-containing acetamide bridge. The core structure includes halogen substituents (bromo at position 5 and chloro at position 2 on the benzamide ring) and an ethylthio group on one thiadiazole ring. Such compounds are often explored for antimicrobial or cytotoxic activities due to the bioactivity of thiadiazole and benzamide pharmacophores .

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN6O2S4/c1-2-26-14-22-20-12(28-14)18-10(24)6-27-15-23-21-13(29-15)19-11(25)8-5-7(16)3-4-9(8)17/h3-5H,2,6H2,1H3,(H,18,20,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHLRCPSTJSPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-bromo-2-chloro-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex heterocyclic compound that incorporates the 1,3,4-thiadiazole moiety—a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Structure and Properties

The compound consists of several functional groups:

  • Bromine and Chlorine Substituents : These halogens can enhance biological activity by influencing the electronic properties of the molecule.
  • Thiadiazole Rings : The presence of thiadiazole rings is critical as they are linked to various biological activities such as antimicrobial and anticancer properties.
  • Benzamide Moiety : This structure often contributes to interactions with biological targets such as enzymes and receptors.

Biological Activities

  • Antimicrobial Activity
    • Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. A study indicated that certain thiadiazole derivatives demonstrated better activity compared to standard antibiotics like gentamicin and ampicillin against E. coli and Pseudomonas aeruginosa .
  • Anticancer Properties
    • Research has highlighted the cytostatic effects of thiadiazole derivatives. For example, 1,3,4-thiadiazole benzamide derivatives have been synthesized and evaluated for their anticancer potential. These compounds showed promising results in inhibiting cancer cell proliferation in various in vitro assays . The mechanism often involves the induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects
    • Some studies have reported that thiadiazole derivatives possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes these compounds potential candidates for treating inflammatory diseases .
  • Adenosine Receptor Antagonism
    • Thiadiazole derivatives have been identified as selective antagonists for adenosine receptors (A1 and A3). For instance, certain derivatives displayed Ki values in the nanomolar range, indicating strong binding affinity and potential therapeutic applications in conditions like heart disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituent Effects : The introduction of different substituents on the thiadiazole ring can enhance or diminish biological activity.
  • Linker Variations : Modifying the linker between the thiadiazole and benzamide moieties can significantly impact receptor binding affinity and selectivity.

Case Studies

Several studies have focused on similar compounds within the thiadiazole class:

StudyCompoundActivityFindings
N-[5-(arylthio)-1,3,4-thiadiazol-2-yl] derivativesAntimicrobialDemonstrated superior activity against various pathogens compared to standard treatments.
1,3,4-thiadiazole benzamidesAnticancerInduced apoptosis in cancer cell lines with IC50 values in low micromolar range.
Thiadiazole piperazinyl quinolone derivativesAntibacterialShowed high potency against Gram-positive bacteria with MIC values as low as 0.06 µg/mL.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Research indicates that derivatives containing thiadiazole rings exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

    Table 1: Antimicrobial Activity of Related Compounds
    Compound NameActivity AgainstReference
    Compound A1MRSA
    Compound B2Vancomycin-resistant E. faecium
    Compound C1Drug-resistant Candida strains
  • Anticancer Potential : Similar compounds have been investigated for their anticancer properties. Thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), primarily through mechanisms involving apoptosis induction and cell cycle arrest .

    Table 2: Anticancer Activity of Thiazole Derivatives
    Compound NameCancer Cell LineReference
    Compound D1A549 (Lung Cancer)
    Compound E1MCF-7 (Breast Cancer)

Materials Science

The unique structure of this compound makes it a candidate for developing new materials with specific electronic or optical properties. Its halogenated nature can enhance the electronic characteristics suitable for applications in organic electronics or photonic devices.

Biological Studies

This compound is utilized in biological studies to explore its interactions with various biomolecules. Its potential therapeutic effects are being assessed through in vitro studies to understand the molecular mechanisms underlying its activity against microbial infections and cancer.

Study on Thiadiazole Derivatives

A systematic investigation focused on synthesizing a series of thiadiazole derivatives, including compounds similar to 5-bromo-2-chloro-N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide . These studies highlighted significant antibacterial activity against S. aureus and antifungal activity against drug-resistant strains of Candida .

Anticancer Investigation

Another research project delved into the anticancer activities of thiadiazole derivatives. The findings underscored the importance of substituent variations in enhancing biological efficacy, suggesting that the incorporation of specific functional groups could lead to improved therapeutic profiles against various cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole-Benzamide Scaffolds

2-Bromo-N-{5-[(2-Chlorobenzyl)Sulfanyl]-1,3,4-Thiadiazol-2-yl}Benzamide () Key Differences: Replaces the ethylthio-thiadiazole moiety with a 2-chlorobenzyl group. Activity: Not explicitly reported, but similar halogenated thiadiazoles show antibacterial effects .

N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)Acetamide ()

  • Key Differences : Substitutes one thiadiazole ring with an oxadiazole and uses a benzylthio group.
  • Impact : Oxadiazole’s electron-rich nature may alter electronic distribution, affecting binding to targets like enzymes or DNA. Demonstrated cytotoxic activity in vitro .

N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide () Key Differences: Replaces thiadiazole with a thiazole ring and introduces hydroxyl and dichloro groups. Impact: Hydroxyl group improves solubility but may reduce metabolic stability.

Functional Group Variations and Bioactivity

  • Ethylthio vs. Arylthio Groups : Ethylthio (target compound) offers moderate lipophilicity, balancing solubility and cell penetration. In contrast, arylthio groups (e.g., benzyl in ) enhance hydrophobicity, which may improve potency against lipid-rich bacterial membranes but increase toxicity risks .
  • Halogen Substituents : Bromo and chloro atoms in the target compound contribute to electron-withdrawing effects, stabilizing the molecule and enhancing interactions with electrophilic biological targets. Similar compounds with nitro groups () show stronger antibacterial effects but higher cytotoxicity .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Bioactivity Reference
Target Compound C₁₈H₁₄BrClN₅O₂S₃ 5-Bromo, 2-chloro, ethylthio Not reported
2-Bromo-N-{5-[(2-Chlorobenzyl)Thio]-1,3,4-Thiadiazol-2-yl}Benzamide C₁₆H₁₀BrClN₃OS₂ 2-Chlorobenzyl Antibacterial (inferred)
N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)Acetamide C₁₉H₁₅ClN₄O₂S₃ Benzylthio, 4-chlorophenyl Cytotoxic
N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide C₁₇H₁₁BrCl₂N₂O₂S Thiazole, hydroxyl Not reported

Table 2. Melting Points of Analogues ()

Compound Type Substituents Melting Point (°C)
5-Phenyl-1,3,4-Thiadiazol-2-amine 2-Fluorophenyl 223–225
2-Iodophenyl 215–217
2-Chlorophenyl 212–214
N-Benzylthio Derivatives () 4-Chlorophenyl 195–197 (recrystallized from ethanol)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step condensation and cycloaddition reactions. For example, thiadiazole intermediates can be prepared via condensation of amine-bearing thiadiazoles with chloroacetyl chloride in the presence of triethylamine as a catalyst . Solvent choice (e.g., THF, methanol, or ethanol) and temperature (e.g., 80°C for 4 hours) significantly impact yields, as seen in analogous syntheses of benzamide-thiadiazole hybrids .
  • Key Steps :

  • Use of chloroacetyl chloride for cycloaddition to form azetidinone or thiadiazole-oxadiazole scaffolds .
  • Protection-deprotection strategies for reactive groups (e.g., tert-butyl carbamates in sulfonamide synthesis) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups like amide C=O (~1650 cm⁻¹) and thiadiazole C-S (~680 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms substituent positions (e.g., ethylthio groups at δ 1.3–1.5 ppm for CH₃ and δ 3.0–3.5 ppm for SCH₂) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .

Advanced Research Questions

Q. How can low yields in the cycloaddition step during synthesis be addressed?

  • Methodology :

  • Catalyst Optimization : Triethylamine is commonly used, but switching to stronger bases (e.g., DBU) or adjusting stoichiometry may improve reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in cycloaddition, while dichloromethane minimizes side reactions .
  • Temperature Control : Slow addition of reagents at 0–5°C reduces exothermic side reactions .

Q. What strategies are used to analyze the electronic effects of substituents on the thiadiazole rings?

  • Methodology :

  • DFT Calculations : Compare HOMO/LUMO energies of substituents (e.g., ethylthio vs. bromo groups) to predict reactivity .
  • Hammett Constants : Correlate substituent electronic effects (σ values) with reaction rates in nucleophilic substitution .
  • X-ray Crystallography : Resolve bond length variations (e.g., C-S in thiadiazole vs. oxadiazole rings) to infer electronic delocalization .

Q. How to resolve discrepancies in bioactivity data between similar thiadiazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethylthio with methylthio) and test against biological targets .
  • Controlled Assays : Use standardized protocols (e.g., fixed DMSO concentrations) to minimize solvent interference in cytotoxicity studies .
  • Data Normalization : Compare IC₅₀ values relative to positive controls (e.g., doxorubicin for anticancer activity) to account for assay variability .

Notes

  • Avoid abbreviations; full chemical names are used for clarity.
  • Citations follow evidence IDs (e.g., ).
  • Advanced questions focus on mechanistic and optimization challenges, while basic questions address synthesis and characterization fundamentals.

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